molecular formula C21H21N3O5 B11283546 N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11283546
M. Wt: 395.4 g/mol
InChI Key: CCNLIZGUYPTEGO-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common motif in many biologically active molecules, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated precursors and strong bases or acids are typically employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is investigated for its potential as a bioactive molecule. Its structural similarity to other biologically active compounds makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets could make it useful in the treatment of various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might also make it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(2,4-dimethoxyphenyl)-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • N-(2,4-dimethoxyphenyl)-3-(3,4-dichlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness

What sets N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide apart from similar compounds is its specific substitution pattern. The presence of both 2,4-dimethoxyphenyl and 3,4-dimethylphenyl groups provides a unique steric and electronic environment, potentially leading to distinct biological activities and chemical reactivity.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H21N3O5/c1-12-5-6-14(9-13(12)2)24-20(26)16(11-22-21(24)27)19(25)23-17-8-7-15(28-3)10-18(17)29-4/h5-11H,1-4H3,(H,22,27)(H,23,25)

InChI Key

CCNLIZGUYPTEGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=C(C=C(C=C3)OC)OC)C

Origin of Product

United States

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